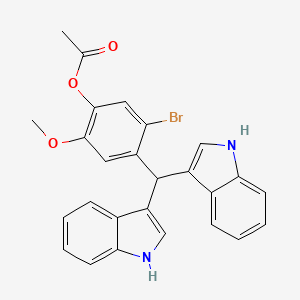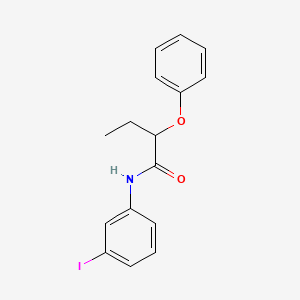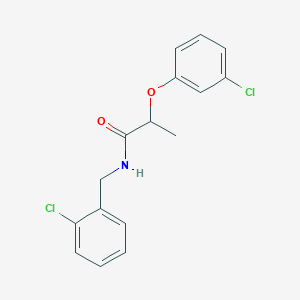![molecular formula C14H19IN2O5 B4075790 1-[2-(4-iodophenoxy)ethyl]piperazine oxalate](/img/structure/B4075790.png)
1-[2-(4-iodophenoxy)ethyl]piperazine oxalate
Vue d'ensemble
Description
1-[2-(4-iodophenoxy)ethyl]piperazine oxalate, also known as 4-iodo-PET, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that uses radioactive substances to visualize the metabolic activity of tissues and organs in the body. 4-iodo-PET is used to study the function of the serotonin 5-HT1A receptor in the brain, which is involved in the regulation of mood, anxiety, and stress.
Mécanisme D'action
The 5-HT1A receptor is a G protein-coupled receptor that is activated by serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, which results in the hyperpolarization of the postsynaptic neuron and the reduction of neuronal firing. 1-[2-(4-iodophenoxy)ethyl]piperazine oxalate binds selectively to the 5-HT1A receptor and competes with serotonin for the same binding site.
Biochemical and Physiological Effects
The binding of this compound to the 5-HT1A receptor can affect various biochemical and physiological processes in the brain, such as neurotransmitter release, neuronal excitability, and gene expression. The activation or inhibition of the 5-HT1A receptor can have different effects depending on the brain region and the type of neuron involved. For example, the activation of the 5-HT1A receptor in the dorsal raphe nucleus can reduce anxiety and increase social behavior, while the inhibition of the 5-HT1A receptor in the hippocampus can enhance learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[2-(4-iodophenoxy)ethyl]piperazine oxalate in lab experiments has several advantages, such as its high selectivity and specificity for the 5-HT1A receptor, its low toxicity and side effects, and its ability to provide quantitative data on receptor density and affinity. However, the use of radioactive substances requires specialized equipment and safety precautions, and the availability and cost of this compound can be limiting factors for some research groups.
Orientations Futures
For the use of 1-[2-(4-iodophenoxy)ethyl]piperazine oxalate in scientific research include the development of new ligands with higher affinity and selectivity for the 5-HT1A receptor, the investigation of the role of the 5-HT1A receptor in other neurological and psychiatric disorders, such as addiction and autism, and the integration of PET imaging with other neuroimaging techniques, such as magnetic resonance imaging (MRI) and electroencephalography (EEG), to provide a more comprehensive understanding of brain function and dysfunction.
Applications De Recherche Scientifique
1-[2-(4-iodophenoxy)ethyl]piperazine oxalate is used in preclinical and clinical studies to investigate the role of the serotonin 5-HT1A receptor in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. PET imaging with this compound allows researchers to measure the density and availability of the 5-HT1A receptor in different brain regions, as well as its binding affinity to other ligands.
Propriétés
IUPAC Name |
1-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O.C2H2O4/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15;3-1(4)2(5)6/h1-4,14H,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPEGKZFJYKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(benzyloxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075712.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4075724.png)




![ethyl 4-{2-[(2-{[(3-methoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4075783.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)pentanamide](/img/structure/B4075793.png)
![3,4-dichloro-N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075798.png)
![N-[1-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4075804.png)
![2-[(1-azepanylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075810.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4075817.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4075823.png)
